molecular formula C7H5Cl2NO2 B1589087 Methyl 2,6-dichloronicotinate CAS No. 65515-28-8

Methyl 2,6-dichloronicotinate

Cat. No.: B1589087
CAS No.: 65515-28-8
M. Wt: 206.02 g/mol
InChI Key: IFVVGOJYWCHRCT-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloronicotinate is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine atoms, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dichloronicotinate is typically synthesized by the esterification of 2,6-dichloronicotinic acid with methanol in the presence of an acidic catalyst. The reaction involves refluxing the mixture for an extended period to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino or thiol derivatives.

    Reduction: Amines or alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 2,6-dichloronicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 2,6-dichloronicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 2,6-dichloropyridine-3-carboxylate
  • 2,6-Dichloronicotinic acid methyl ester
  • 2,6-Dichloropyridine-3-carboxylic acid methyl ester

Comparison: Methyl 2,6-dichloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity in substitution and reduction reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

methyl 2,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVVGOJYWCHRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455409
Record name Methyl 2,6-dichloronicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65515-28-8
Record name Methyl 2,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,6-dichloropyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

19.1 g (0.1 mole) of 2,6-dichloronicotinic acid [Guthzeit and Laska, J. pr. Ch. 58 [2], 425 (1898)] are suspended in 250 ml of methanol and, while stirring and cooling with ice, hydrogen chloride gas is introduced until the mixture is saturated. The reaction mixture is allowed to stand for 48 hours at room temperature and subsequently heated for 3 hours to reflux temperature. It is then evaporated to dryness in a high vacuum at 40° C and the residue is dried in a high vacuum at 40° C. The brown crystalline product is recrystallised from ether-pentane to yield methyl 2,6-dichloronicotinate with a melting point of 53°-54° C.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloronicotinic acid (20.2 g, 0.105 mol) in MeOH (500 mL) was cooled to 0 ° C. and neat thionyl chloride (38 mL, 63 g, 0.525 mol) was added over ˜0.5 hours. The reaction mixture was stirred at 0° C. for 1 hour. The cooling bath was removed, the reaction temperature was allowed to warm to 25° C., and the reaction was allowed to stir for an additional 2 days at 25° C. The solvent was removed under reduced pressure to give an off-white residue. The residue was dissolved in Et2O (˜500 mL) and the resulting solution was washed successively with saturated aqueous NaHCO3 solution (˜300 mL), water (˜300 mL), and brine solution (˜300 mL). The organic layer was separated, dried over anhydrous MgSO4, and filtered. Removal of the solvent under reduced pressure yielded methyl 2,6-dichloronicotinate (21.0 g, 97%) as a white solid.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2,6-dichloronicotinic acid (52 g, 0.27 mol) in benzene: MeOH (7:1, 1.0 L) was added dropwise a solution of (trimethylsilyl)diazomethane (1 M in heptane) until gas evolution ceased and the yellow color persisted (ca. 320 mL, 1.2 equiv.). The volatiles were removed and the residue was purified by chromatography on silica gel eluting with 7:1 hexane:ethyl acetate to give the product as a white solid.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dichloronicotinic acid (50 g, 0.26 mol) in methanol (250 mL) was added thionyl chloride (22.7 mL, 0.312 mol) slowly. The mixture was refluxed for 4 hours and concentrated to give methyl 2,6-dichloronicotinate as a white solid in quantitative yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To the mixture of 2,6-dichloro-nicotinic acid (4.7 g, 22 mmol) and acetone (22 ml), potassium carbonate (4.6 g, 33 mmol) and dimethylsulfate (2.4 ml, 24 mmol) were sequentially added at room temperature, and the obtained reaction mixture was stirred at room temperature for 16 hours. Impurities were removed by filtration, and the solvents were evaporated under reduced pressure from the filtrate. Dichloromethane was added to the obtained residue, followed by washing with a saturated sodium bicarbonate aqueous solution. The obtained organic layer was dried using anhydrous sodium sulfate, and the solvents were evaporated under reduced pressure. The obtained residue was purified with silica gel column chromatography (heptane:ethyl acetate=10:1 to 1:1), thereby obtaining the entitled compound (4.0 g, 87%).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes methyl 2,6-dichloronicotinate useful in organic synthesis?

A1: this compound possesses two chlorine atoms that can participate in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing ester and nitrogen atom on the pyridine ring further activates the molecule towards SNAr reactions by increasing the electrophilicity of the carbon atoms bearing the chlorine atoms. [, ] This makes it a versatile building block for creating more complex molecules.

Q2: What is significant about the reaction described in the research paper?

A2: The research demonstrates a highly regioselective SNAr reaction of this compound with phenols using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. [, ] The reaction exclusively yields the 6-aryloxy ether products, meaning the phenols selectively replace the chlorine atom at the 6-position of the pyridine ring. This high regioselectivity is valuable in organic synthesis as it simplifies product isolation and avoids unwanted side products.

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